Germanicol
Overview
Description
Germanicol is a pentacyclic triterpenoid that is oleanane substituted by a hydroxy group at the 3beta-position and with a double bond between positions 18 and 19 . It is a secondary alcohol and derives from a hydride of an oleanane . It is a natural product found in Camellia sinensis, Sonchus asper, and other organisms .
Synthesis Analysis
Two exceedingly short synthetic routes to the key intermediate for the synthesis of the pentacyclic triterpene this compound have been developed . In the first, the (S)-epoxide of farnesyl bromide is transformed in just three steps to the tetracyclic intermediate, which is converted to chiral by treatment with polyphosphoric acid .Molecular Structure Analysis
The molecular formula of this compound is C30H50O . It has a molecular weight of 426.7 g/mol . The IUPAC name is (3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-ol .Chemical Reactions Analysis
The synthesis of this compound involves a biomimetic cationic cyclisation, promoted by a Lewis acid . This leads to the formation of the pseudo A, B, and C rings . Two more steps are needed to complete the manoeuvre: protection of the free hydroxyl group and use of acid to complete the final ring .Scientific Research Applications
Anticancer Activity in Colon Cancer Cells
Germanicol, a natural triterpene, demonstrates selective and potent cytotoxic effects in human colon cancer cells, particularly in HCT-116 and HT29 lines. This effect is dose-dependent and less pronounced in normal colon cells. The anticancer action of this compound is attributed to its ability to induce apoptosis, arrest the cell cycle, and inhibit cell migration in these cancer cells (Hu et al., 2016).
Recovery from Sulfate Solutions
Research on ion exchange recovery of germanium from sulfate solutions highlights the efficiency of N-methylglucamine resin in dynamic adsorption studies for germanium recovery. This process is significantly influenced by pH and the presence of other metal ions, especially iron, which detrimentally affects adsorption (Virolainen et al., 2013).
Chemical Synthesis
Advancements in chemical synthesis have led to the development of short synthetic routes to this compound, contributing to the field of organic chemistry. This includes methods for transforming farnesyl bromide to a tetracyclic intermediate and further to this compound through acid-catalyzed cyclization processes (Surendra & Corey, 2008).
Presence in Ficus Species
A study on the leaves of different Ficus species identified the presence of this compound, using a validated HPTLC densitometric method. This research contributes to the field of phytochemistry and plant sciences, indicating the natural occurrence of this compound in specific plant species (N.A. et al., 2014).
Esters in Sarcostemma Clausum
The methanolic extract of Sarcostemma clausum was found to contain a series of alkanoic acid esters of this compound. This discovery expands the knowledge of naturally occurring chemical compounds in plants and their potential applications (Rojas et al., 2004).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Germanicol, a natural pentacyclic triterpenoid , has been found to exhibit selective antineoplastic activity against human colon cancer cell lines HCT-116 and HT29 . The primary targets of this compound are these cancer cells, particularly their processes of growth and migration .
Mode of Action
This compound interacts with its targets, the HCT-116 and HT29 colon cancer cells, by inducing apoptosis, a process of programmed cell death . This is achieved through chromatin condensation and DNA damage . The compound’s interaction with these cells results in potent and dose-dependent cytotoxicity .
Biochemical Pathways
The biochemical pathways affected by this compound involve the induction of apoptosis in the target cells . This process is characterized by chromatin condensation and DNA damage
Result of Action
The result of this compound’s action is the selective, potent, and dose-dependent inhibition of growth in HCT-116 and HT29 human colon cancer cells . It also induces cell death in these cells in a dose-dependent manner . Furthermore, this compound inhibits the migration of HCT-116 colon cancer cells .
Biochemical Analysis
Biochemical Properties
Germanicol interacts with various biomolecules in human colon cancer cells, leading to chromatin condensation and DNA damage . This interaction triggers apoptosis, a form of programmed cell death .
Cellular Effects
This compound has a potent and dose-dependent cytotoxic effect on HCT-116 and HT29 human colon cancer cells . It induces apoptosis and inhibits cell migration , impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to chromatin condensation and DNA damage . This results in the activation of apoptosis and inhibition of cell migration .
Temporal Effects in Laboratory Settings
Over time, this compound continues to show selective, potent, and dose-dependent cytotoxicity in HCT-116 and HT29 human colon cancer cells
Properties
IUPAC Name |
(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h19-20,22-24,31H,9-18H2,1-8H3/t20-,22+,23-,24+,27-,28+,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUXVPRGNJLGRT-PNTWTTAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963585 | |
Record name | Olean-18-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465-02-1 | |
Record name | Germanicol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Germanicol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olean-18-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GERMANICOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NEX9512DZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Germanicol has a molecular formula of C30H50O and a molecular weight of 426.72 g/mol.
A: The structure of this compound has been elucidated through extensive spectroscopic analyses including 1D and 2D NMR spectroscopy (1H and 13C-NMR, DEPTQ, 1H-1H-COSY, NOESY, HSQC, and HMBC), low (GC-MS) and high resolution mass spectrometry (HR-ESI-MS), and infrared (IR) spectroscopy. []
A: this compound is a pentacyclic triterpene found in various plant species. It has been isolated from sources like Barringtonia asiatica leaves [], Ficus species leaves [], Sonchus asper herbs [], Elateriospermum tapos leaves and wood [, ], Scorzonera veratrifolia roots [], Manilkara zapota leaves [], Marsdenia tenacissima stems [], Kleinia odora aerial parts [], Crepis senecioides flowers [], Santalum album leaves [], Bauhinia forficata [], Phoradendron reichenbachianum aerial parts [], Avicennia alba leaves and roots [], Viburnum grandiflorum [], Flindersia bourjotiana leaves [], Anthurus muellerianus spores [], Araujia sericifera aerial parts [], Onoseris salicifolia [], Bejaria resinosa leaves, flowers and fruits [], and Psammosilene tunicoides [].
A: this compound biosynthesis involves oxidosqualene cyclases (OSCs), enzymes that catalyze the cyclization of 2,3-oxidosqualene. In apple fruit, MdOSC4 is a multifunctional OSC that produces this compound, along with β-amyrin and lupeol. [] In Bauhinia forficata, BfOSC2 is the specific OSC responsible for this compound production. [] Research on Euphorbia pulcherrima suggests a dual mechanism for latex triterpene synthesis, including this compound, involving both direct synthesis from acetate and mevalonate in freshly tapped latex and synthesis from sugars or acetic acid in intact plants. []
A: this compound has demonstrated various biological activities, including: * Anticancer activity: this compound induces apoptosis, cell cycle arrest, and inhibits cell migration in human colon cancer cells (HCT-116 and HT29). [] * Antimicrobial activity: It exhibits antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. [] * Anti-inflammatory activity: this compound acetate, a derivative of this compound, exhibited significant inhibition of nitrite concentration in LPS-stimulated macrophages, indicating anti-inflammatory potential. []
A: The diverse biological activities of this compound make it a promising candidate for various applications, including: * Development of anticancer agents: Its selective cytotoxicity against colon cancer cells, while showing lower toxicity towards normal colon cells, makes it a potential target for anticancer drug development. [] * Antimicrobial therapies: Its activity against various bacterial and fungal species suggests potential for development of novel antimicrobial agents, particularly against drug-resistant strains. [, ] * Anti-inflammatory drug development: The anti-inflammatory potential of this compound and its derivatives warrants further investigation for the development of new anti-inflammatory therapies. []
A: Various analytical methods are employed for the characterization and quantification of this compound, including: * Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to identify and quantify this compound in complex mixtures, such as plant extracts and environmental samples. [, , , ] * Nuclear Magnetic Resonance (NMR) spectroscopy: NMR, particularly 1D and 2D techniques, is crucial for determining the structure and stereochemistry of this compound. [, , , ] * High-Performance Thin Layer Chromatography (HPTLC): HPTLC is a rapid and sensitive method for the separation and quantification of this compound in plant materials. []
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